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molecular formula C20H17N3 B8441112 N-(Benzimidazol-2-yl)benzhydrylamine

N-(Benzimidazol-2-yl)benzhydrylamine

Cat. No. B8441112
M. Wt: 299.4 g/mol
InChI Key: QMNFHKNXFKPCEY-UHFFFAOYSA-N
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Patent
US07737167B2

Procedure details

The title compound was prepared from 2-chlorobenzimidazole and benzhydrylamine by Procedure A. The product was isolated by preparative LCMS to give the title compound as the free base (white solid, mp 255-258° C.). MS(ES+) m/z 300 ([M+1]+, 100). 1NMR (DMSO-d6) δ 6.20 (d, 1H), 6.75-7.65 (m, 15H), 10.5 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH:11]([NH2:24])([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[NH:3][C:2]=1[NH:24][CH:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by preparative LCMS

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC(C2=CC=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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